molecular formula C10H22N2O2S B12275866 N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide

N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide

Cat. No.: B12275866
M. Wt: 234.36 g/mol
InChI Key: BYSCHEBLVBKDFW-UHFFFAOYSA-N
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Description

N-[3-(Cyclobutylamino)propyl]-N-ethylmethanesulfonamide is a sulfonamide derivative featuring a cyclobutylamino-propyl backbone and an ethylmethanesulfonamide group. This compound has been cataloged by suppliers such as CymitQuimica, though it is currently listed as discontinued in all available quantities (1g, 250mg, and 500mg) . Despite its discontinuation, its structural analogs are of interest in pharmaceutical and materials science research due to sulfonamide-related properties such as enzyme inhibition or surfactant behavior .

Properties

Molecular Formula

C10H22N2O2S

Molecular Weight

234.36 g/mol

IUPAC Name

N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide

InChI

InChI=1S/C10H22N2O2S/c1-3-12(15(2,13)14)9-5-8-11-10-6-4-7-10/h10-11H,3-9H2,1-2H3

InChI Key

BYSCHEBLVBKDFW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC1CCC1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

  • Structure : Aryl-substituted sulfonamide with a chloroacetyl group.
  • Applications : Used in synthesizing kinase inhibitors due to its electrophilic chloroacetyl moiety.
  • Comparison: Unlike the cyclobutylamino-propyl chain in the target compound, this derivative’s aromatic ring enhances planar stability, favoring interactions with hydrophobic enzyme pockets .

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

  • Structure : Pyrimidine-linked sulfonamide with fluorophenyl and isopropyl groups.
  • Applications: Potential antiviral or anticancer agent, leveraging the pyrimidine scaffold’s DNA-targeting capability.

Cyclobutylamine Analogues

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate

  • Structure : Cyclobutane with Boc-protected amine and difluoro substituents.
  • Applications : Intermediate in peptide mimetics or fluorinated drug candidates.
  • Comparison: The difluoro substitution enhances metabolic stability compared to the non-fluorinated cyclobutyl group in the target compound .

Poly(NIPAM-co-DMAPMA)

  • Structure: Copolymer of N-isopropylacrylamide (NIPAM) and N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA).
  • Applications : Thermoresponsive flotation agent for mineral processing.
  • The polymer’s thermosensitivity (cloud point at ~32°C) contrasts with the likely surfactant behavior of the monomeric sulfonamide .

Key Research Findings and Data

Table 1: Comparative Properties of Sulfonamide Derivatives

Compound Key Functional Groups Bioactivity/Application Stability/Selectivity Notes
This compound Cyclobutylamino, methanesulfonamide Discontinued; potential enzyme modulation Rigid cyclobutyl group may limit conformational flexibility
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide Chloroacetyl, aryl sulfonamide Kinase inhibitor synthesis Electrophilic chloroacetyl enhances reactivity
Poly(NIPAM-co-DMAPMA) Dimethylamino-propyl, acrylamide Lithium ore flotation Thermosensitive; selective at 200mg/L dosage

Table 2: Cyclobutane-Containing Compounds

Compound Cyclobutane Modification Applications Advantages over Target Compound
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate Difluoro, Boc-protected amine Fluorinated drug intermediates Enhanced metabolic stability
This compound Unmodified cyclobutylamino (Theoretical) Surfactant/drug candidate N/A (discontinued)

Critical Analysis of Limitations

  • Discontinuation : The target compound’s commercial unavailability limits experimental validation of its properties .
  • Theoretical vs.

Biological Activity

N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

  • Molecular Formula : C₉H₁₈N₂O₂S
  • Molecular Weight : 206.32 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its role as a Janus kinase (JAK) inhibitor. JAKs are non-receptor tyrosine kinases involved in various signaling pathways, particularly those related to immune response and inflammation. By inhibiting JAK activity, this compound may modulate cytokine signaling pathways, leading to anti-inflammatory effects.

In Vitro Studies

  • Anti-inflammatory Effects :
    • The compound has demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell cultures. This suggests a potential application in treating inflammatory diseases.
    • In a study involving human peripheral blood mononuclear cells (PBMCs), treatment with the compound resulted in decreased expression of inflammatory markers .
  • Cell Proliferation :
    • This compound was shown to inhibit the proliferation of certain cancer cell lines, indicating possible anti-cancer properties. For instance, it reduced cell viability in leukemia cell lines by inducing apoptosis .

In Vivo Studies

  • Animal Models :
    • In a murine model of rheumatoid arthritis, administration of the compound significantly reduced joint swelling and histological signs of inflammation compared to control groups .
  • Chronic Obstructive Pulmonary Disease (COPD) :
    • Research indicates that this compound may alleviate symptoms associated with COPD by reducing airway inflammation and improving lung function in animal models exposed to cigarette smoke .

Case Studies

  • Rheumatoid Arthritis :
    • A clinical case study reported that patients treated with the compound showed marked improvement in disease activity scores and reduced need for corticosteroids .
  • Asthma Management :
    • Another case highlighted the efficacy of this compound in reducing exacerbations in patients with severe asthma, suggesting its role as an adjunct therapy .

Data Summary Table

Biological ActivityEffect ObservedReference
Anti-inflammatoryDecreased IL-6 and TNF-alpha
Cell proliferationInhibited leukemia cell growth
Joint inflammationReduced swelling in arthritis model
Lung functionImproved in COPD model
Clinical efficacyImproved disease activity scores
Asthma exacerbationsReduced frequency in severe cases

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